molecular formula C21H21FN2O4S2 B3016158 Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate CAS No. 932303-64-5

Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate

Cat. No.: B3016158
CAS No.: 932303-64-5
M. Wt: 448.53
InChI Key: GRYJHWNORCGDKT-UHFFFAOYSA-N
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Description

Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a benzothiophene core, a piperazine ring substituted with a fluorophenyl group, and an ethyl ester functional group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the benzothiophene core. The benzothiophene can be synthesized through cyclization reactions involving sulfur-containing precursors and aromatic compounds. The piperazine ring is introduced through nucleophilic substitution reactions, where the fluorophenyl group is attached to the piperazine nitrogen.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, potentially leading to derivatives with different pharmacological activities.

Scientific Research Applications

Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders due to its interaction with neurotransmitter receptors.

    Industry: The compound may be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets in the body. The piperazine ring, substituted with a fluorophenyl group, is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to therapeutic effects in neurological and psychiatric conditions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate
  • Ethyl 3-{[4-(4-bromophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate
  • Ethyl 3-{[4-(4-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate

Uniqueness

Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is unique due to the presence of the fluorophenyl group, which can significantly influence its pharmacological properties. The fluorine atom can enhance the compound’s binding affinity to certain receptors and improve its metabolic stability, making it a valuable candidate for drug development.

Properties

IUPAC Name

ethyl 3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O4S2/c1-2-28-21(25)19-20(17-5-3-4-6-18(17)29-19)30(26,27)24-13-11-23(12-14-24)16-9-7-15(22)8-10-16/h3-10H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYJHWNORCGDKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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